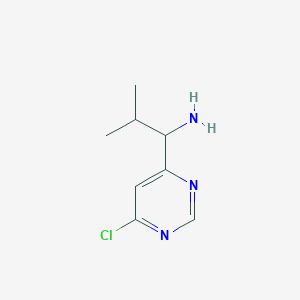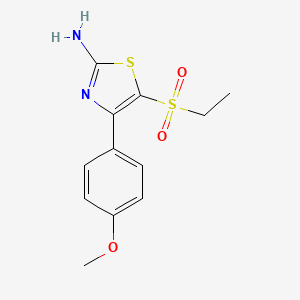
4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H9N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features a cyano group attached to the pyrazole ring, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-cyano-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method is the condensation reaction between 4-cyano-1H-pyrazole and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)butanoic acid: Lacks the cyano group, which can affect its reactivity and biological activity.
4-(1H-pyrazol-4-yl)butanoic acid: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the cyano group, which can enhance its reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4-(4-cyanopyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H9N3O2/c9-4-7-5-10-11(6-7)3-1-2-8(12)13/h5-6H,1-3H2,(H,12,13) |
InChI Key |
ALBKVBKEGKUSLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11781964.png)




![7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde](/img/structure/B11782009.png)

